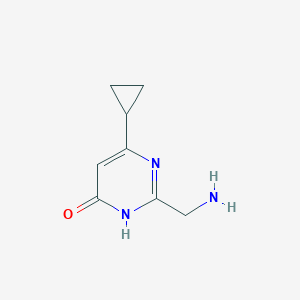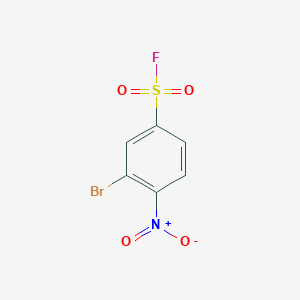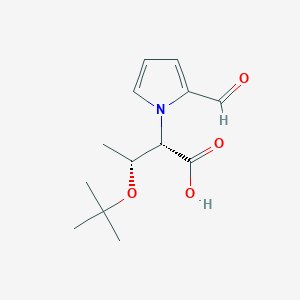
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid is a complex organic compound that features a pyrrole ring, a formyl group, and a tert-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a precursor such as 2,5-dimethoxytetrahydrofuran, the pyrrole ring can be formed through a Paal-Knorr synthesis.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction using reagents like DMF and POCl3.
Addition of the tert-Butoxy Group: The tert-butoxy group can be added through a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tert-butyl alcohol, various nucleophiles
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Replacement of the tert-butoxy group with other functional groups.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand the interaction of pyrrole-containing compounds with biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid: Similar structure but with a propanoic acid group instead of butanoic acid.
(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)pentanoic acid: Similar structure but with a pentanoic acid group instead of butanoic acid.
Propriétés
Formule moléculaire |
C13H19NO4 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
(2S,3R)-2-(2-formylpyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C13H19NO4/c1-9(18-13(2,3)4)11(12(16)17)14-7-5-6-10(14)8-15/h5-9,11H,1-4H3,(H,16,17)/t9-,11+/m1/s1 |
Clé InChI |
YJCFCCZFKDZOHQ-KOLCDFICSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)N1C=CC=C1C=O)OC(C)(C)C |
SMILES canonique |
CC(C(C(=O)O)N1C=CC=C1C=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13221315.png)
![Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate](/img/structure/B13221322.png)
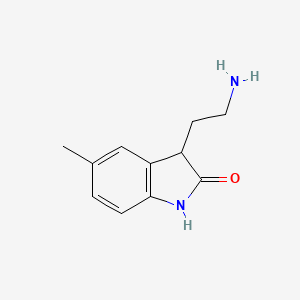
![2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13221349.png)

![3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13221355.png)
![(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B13221359.png)
![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221373.png)


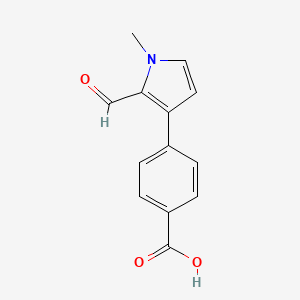
![4-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13221389.png)
